N,N'-Bis(p-acetylphenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
20782-48-3 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1,3-bis(4-acetylphenyl)urea |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)13-3-7-15(8-4-13)18-17(22)19-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22) |
InChI Key |
JUXJZTJLUULZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Historical and Contemporary Approaches for Urea (B33335) Bond Formation
The construction of the urea linkage can be achieved through several primary pathways, each with its own set of advantages and limitations. These methods have evolved over time, with a significant trend moving away from hazardous reagents towards safer and more efficient alternatives.
Historically, the reaction of amines with phosgene (B1210022) (COCl₂) was the most traditional method for preparing ureas. nih.gov This process typically involves the formation of an isocyanate intermediate, which then reacts with another amine to form the urea. nih.gov However, the extreme toxicity of phosgene gas has driven the development of safer, solid phosgene equivalents like triphosgene (B27547) and diphosgene. nih.gov
A widely used and safer alternative to phosgene is N,N'-carbonyldiimidazole (CDI). unimi.it CDI is a solid reagent that activates amines for urea formation, often without the need for harsh conditions or the production of toxic byproducts. unimi.itnih.gov The reaction of an amine with CDI forms a carbamoylimidazole intermediate. This intermediate can then react with a second amine to yield the desired urea. uva.nl This method is particularly useful for synthesizing both symmetrical and unsymmetrical ureas. Other phosgene substitutes include bis(4-nitrophenyl)carbonate and 1,1'-carbonylbisbenzotriazole. researchgate.net
Table 1: Comparison of Phosgene and Phosgene Equivalents in Urea Synthesis
| Reagent | Physical State | Hazards | Byproducts | Applications |
|---|---|---|---|---|
| **Phosgene (COCl₂) ** | Gas | Highly toxic, corrosive | HCl | Industrial scale synthesis of symmetrical ureas |
| Triphosgene (BTC) | Crystalline Solid | Decomposes to phosgene, toxic | HCl | Laboratory and industrial synthesis |
| N,N'-Carbonyldiimidazole (CDI) | Crystalline Solid | Moisture sensitive | Imidazole | Synthesis of symmetrical and unsymmetrical ureas, peptides |
The condensation of an isocyanate with an amine is one of the most direct and widely employed methods for the synthesis of N-substituted ureas. nih.gov This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). rsc.org The reaction does not require a base, and the primary challenge is often the availability and stability of the isocyanate starting material. rsc.org
Unsymmetrical ureas can be readily prepared by reacting an isocyanate with a different amine. nih.gov Symmetrical ureas, such as N,N'-Bis(p-acetylphenyl)urea, can be synthesized by reacting two equivalents of an amine with a carbonyl source that generates an isocyanate in situ, or by the reaction of a pre-formed isocyanate with one equivalent of the corresponding amine.
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are well-known reagents for promoting the formation of amide bonds in peptide synthesis. wikipedia.org Their application can be extended to the formation of urea derivatives, although this is less common than their use in peptide chemistry. In this context, a carboxylic acid is activated by the carbodiimide (B86325) to form a reactive O-acylisourea intermediate. wikipedia.org This intermediate can then react with an amine. However, for urea synthesis from two amine components, a different strategy is required, such as the dehydration of a pre-formed urea or the reaction of an amine with an isocyanate generated via a carbodiimide-mediated rearrangement. researchgate.net For instance, the Lossen rearrangement of hydroxamic acids, which can be mediated by carbodiimides, generates isocyanates that can be trapped by amines to form ureas in a one-pot procedure. researchgate.net
The general mechanism for carbodiimide-mediated amide bond formation involves the activation of a carboxylic acid to an O-acylisourea, which is then attacked by an amine. wikipedia.org A side reaction can be the rearrangement of the O-acylisourea to a stable N-acylurea, which is a common byproduct. unimi.it
Principles of Green Chemistry in Urea Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of urea derivatives. beilstein-journals.org
Solvent-Free and Aqueous Reaction Media
A major focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives, such as water, or eliminating the solvent altogether. researchgate.net
Aqueous Media: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. A highly efficient method for synthesizing N-substituted ureas utilizes water as the sole reaction medium. rsc.orgrsc.org This approach involves the reaction of amines with potassium isocyanate. rsc.org The products often precipitate from the reaction mixture and can be isolated through simple filtration, which avoids the need for silica (B1680970) gel chromatography and reduces solvent waste. rsc.orgrsc.org
Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent another significant green chemistry strategy. researchgate.net These reactions can be promoted by microwave irradiation, which can lead to rapid synthesis of symmetrical N,N'-disubstituted ureas from primary amines and urea. ijcce.ac.ir This method is operationally simple and fast, providing high yields of pure products. ijcce.ac.ir Another approach involves the catalytic synthesis of ureas directly from amines and carbon dioxide under atmospheric pressure, using a silylating reagent that also functions as the reaction medium, thus avoiding traditional solvents. researchgate.net
Mechanochemical Synthesis Strategies
Mechanochemistry, which involves chemical reactions induced by mechanical force, is an emerging green synthesis technique that often proceeds without any solvent. beilstein-journals.orgbeilstein-journals.org Reactions are typically conducted by grinding or milling the solid reactants together in a ball mill. beilstein-journals.org This solvent-free approach meets several principles of green chemistry, including waste prevention and improved energy efficiency. beilstein-journals.org
The synthesis of ureas via mechanochemical methods has been successfully demonstrated. For instance, the coupling of an amine with an isocyanate can be achieved by milling the two reactants together, leading to quantitative yields in a significantly shorter time compared to traditional solution-based methods. beilstein-journals.org This technique avoids the use of hazardous solvents and simplifies product isolation. beilstein-journals.org While direct mechanochemical synthesis of this compound is not explicitly detailed in the reviewed literature, the successful application of this method to a wide range of structurally similar ureas indicates its high potential for this specific compound. beilstein-journals.org
Table 2: Comparison of Solution vs. Mechanochemical Synthesis for a Urea Derivative
This table compares the reaction conditions for the synthesis of 1-(pyridin-3-yl)-3-p-tolylurea, highlighting the advantages of the mechanochemical approach. Data adapted from a review on mechanochemical synthesis. beilstein-journals.org
| Parameter | Solution Synthesis | Mechanochemical Synthesis |
| Solvent | Dichloromethane | Solvent-Free (Neat Grinding) |
| Reaction Time | 12 hours | 60 minutes |
| Catalyst | Not specified | Not required |
| Workup | Solvent evaporation, purification | Direct isolation |
Atom Economy and Waste Minimization Considerations
Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. jocpr.com Syntheses of this compound from p-aminoacetophenone and a carbonyl source like urea or a phosgene equivalent can be evaluated for their atom economy. For example, the reaction of two equivalents of an amine with a carbonyl source to form a symmetrical urea is a type of addition reaction, which can be highly atom-economical if byproducts are minimized. organic-chemistry.org
Waste Minimization: The reduction of waste is a critical goal in the chemical industry, including the production of specialty chemicals like urea derivatives. scribd.comresearchgate.net Waste minimization goes beyond atom economy to consider the entire process, including solvent use, catalyst recovery, and energy consumption. scribd.com A useful metric for this is the Environmental Factor (E-factor), which quantifies the mass of waste generated per mass of product. researchgate.net By employing aqueous or solvent-free methods, and using recyclable catalysts where applicable, the E-factor for the synthesis of this compound can be significantly reduced. rsc.orgbeilstein-journals.org Furthermore, innovative approaches like waste-to-urea processes, where waste streams are used as starting materials, represent an advanced strategy for waste minimization in large-scale urea production. researchgate.netgoogle.com
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N,N'-Bis(p-acetylphenyl)urea, offering precise information about the hydrogen and carbon frameworks of the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The protons of the two equivalent p-substituted benzene (B151609) rings give rise to two doublets in the aromatic region of the spectrum. vetmeduni.ac.at These signals appear as an AB quartet due to the coupling between adjacent aromatic protons. The coupling constant for this interaction is typically in the range of ortho-coupling (³JHH ≈ 7-10 Hz). libretexts.orgorganicchemistrydata.org The methyl protons of the acetyl groups appear as a singlet further upfield. The two N-H protons of the urea (B33335) linkage also produce a singlet, the chemical shift of which can be influenced by solvent and concentration. nih.gov
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ha) | ~7.9 | Doublet | ~8-9 |
| Aromatic (Hb) | ~7.6 | Doublet | ~8-9 |
| Acetyl (CH₃) | ~2.5 | Singlet | N/A |
| Urea (NH) | Variable | Singlet | N/A |
Table 1: Typical ¹H NMR Spectral Data for this compound.
The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. Due to the molecule's symmetry, the spectrum shows a reduced number of signals. The aromatic carbons resonate in the typical downfield region of 120-150 ppm. libretexts.org The carbon atoms of the benzene ring that are directly attached to other substituents (ipso-carbons) can be distinguished from the other aromatic carbons. libretexts.org The carbonyl carbons of the acetyl and urea groups are found at the most downfield chemical shifts, generally in the range of 170-220 ppm, due to the strong deshielding effect of the oxygen atoms. libretexts.orglibretexts.org Specifically, the urea carbonyl carbon has a distinct chemical shift that differentiates it from the acetyl carbonyl carbons. organicchemistrydata.org
| Carbon Type | Chemical Shift (δ, ppm) |
| Acetyl Carbonyl (C=O) | ~197 |
| Urea Carbonyl (C=O) | ~152 |
| Aromatic (C-N) | ~143 |
| Aromatic (C-C=O) | ~132 |
| Aromatic (CH) | ~129 |
| Aromatic (CH) | ~118 |
| Acetyl Methyl (CH₃) | ~26 |
Table 2: Representative ¹³C NMR Chemical Shift Assignments for this compound.
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. In the case of this compound, COSY spectra would show cross-peaks between the ortho-coupled aromatic protons, confirming their adjacent positions on the benzene ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is used to definitively assign the signals of the protonated aromatic carbons by linking them to their attached protons. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between carbon and proton atoms (typically over two or three bonds). For this compound, HMBC is crucial for establishing key connectivities. For instance, correlations would be observed between the acetyl protons and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon. Similarly, the N-H protons would show correlations to the urea carbonyl carbon and the aromatic carbons attached to the nitrogen atoms. redalyc.org
These advanced techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of the NMR spectra. nih.govrsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
The FT-IR spectrum of this compound is characterized by several strong absorption bands that are indicative of its key functional groups.
N-H Stretching: The urea group exhibits characteristic N-H stretching vibrations, which typically appear as a broad band or multiple peaks in the region of 3200-3400 cm⁻¹. docbrown.inforesearchgate.net This broadening is often due to hydrogen bonding.
C=O Stretching: Two distinct carbonyl stretching vibrations are expected. The acetyl C=O stretch appears at a higher wavenumber, typically around 1680 cm⁻¹, which is characteristic of aryl ketones. researchgate.net The urea C=O stretch (Amide I band) is found at a lower frequency, generally in the range of 1630-1660 cm⁻¹, due to resonance effects within the urea moiety. docbrown.infomdpi.com
N-H Bending and C-N Stretching: The "Amide II" band, resulting from a combination of N-H bending and C-N stretching, is typically observed around 1515–1605 cm⁻¹. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Urea | N-H Stretch | 3200-3400 |
| Acetyl | C=O Stretch | ~1680 |
| Urea | C=O Stretch (Amide I) | 1630-1660 |
| Urea | N-H Bend / C-N Stretch (Amide II) | 1515-1605 |
Table 3: Characteristic FT-IR Absorption Bands for this compound.
Raman spectroscopy offers a complementary vibrational analysis to FT-IR. While FT-IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The C=O stretching vibrations are also observable in the Raman spectrum and can provide confirmatory information to the FT-IR data. huji.ac.il
Mass Spectrometry (MS) for Molecular Integrity and Fragment Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound. Through high-resolution mass spectrometry, the exact mass is determined, verifying its elemental composition, while fragmentation analysis provides insights into its structural connectivity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a precise measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental formula. The molecular formula for this compound is C₁₇H₁₆N₂O₃. nih.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
While specific experimental values for the measured exact mass of this compound are not widely published, studies on this and related compounds confirm its synthesis and purity using HRMS, indicating that the experimental data align with the theoretical values. vetmeduni.ac.at
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₃ |
| Monoisotopic Mass | 296.1161 Da |
This table presents the calculated theoretical mass values for this compound.
The determination of the exact mass is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).
Fragmentation Pattern Interpretation
In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS), molecules fragment in predictable ways. While a specific published mass spectrum detailing the fragmentation of this compound is not available, the fragmentation pattern can be predicted based on its structure and the known behavior of related compounds. dtic.milarizona.eduwhitman.edu
The structure of this compound features a central urea linkage flanked by two p-acetylphenyl groups. The most likely fragmentation pathways would involve:
Cleavage of the Urea Core: The C-N bonds of the urea moiety are susceptible to cleavage. A primary fragmentation event would be the symmetrical or asymmetrical cleavage of the urea, which could lead to the formation of a p-acetylphenylisocyanate ion and a p-acetylaniline ion.
Benzylic Cleavage: The bond between the carbonyl carbon of the acetyl group and the phenyl ring can break, leading to the loss of a methyl radical (CH₃•) to form a stable acylium ion.
Loss of Ketene (B1206846): A characteristic fragmentation for aryl acetamides involves the loss of ketene (H₂C=C=O) from the molecular ion or fragment ions.
Formation of Key Fragments: The fragmentation would likely produce characteristic ions corresponding to the p-acetylphenyl moiety and its fragments.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 296 | [M]⁺ (Molecular Ion) |
| 162 | [CH₃COC₆H₄NCO]⁺ |
| 149 | [CH₃COC₆H₄NHC(O)]⁺ |
| 135 | [CH₃COC₆H₄NH₂]⁺ |
| 120 | [CH₃COC₆H₄]⁺ |
This table outlines the mass-to-charge ratios (m/z) and identities of plausible fragment ions of this compound based on its chemical structure and general fragmentation principles.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
Single Crystal X-ray Diffraction Data Acquisition and Refinement
Although a complete crystallographic dataset for this compound is not publicly available, the experimental procedures for similar diaryl urea derivatives are well-documented. researchgate.netiucr.orgresearchgate.netnih.gov The process typically involves growing single crystals of the compound suitable for diffraction, mounting a crystal on a diffractometer, and collecting diffraction data at a controlled temperature (often low temperatures like 100 K to reduce thermal motion).
The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².
Table 3: Representative Crystal Data and Refinement Parameters for a Structurally Similar Compound, N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃FN₂O₂ |
| Formula Weight | 272.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 4.8061 (15) |
| b (Å) | 6.617 (2) |
| c (Å) | 20.364 (7) |
| β (°) | 91.417 (10) |
| Volume (ų) | 647.4 (4) |
| Z | 2 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 K |
| Final R indices [I > 2σ(I)] | R1 = 0.062, wR2 = 0.134 |
This table presents typical crystallographic data for a related diaryl urea, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net Note that these data are for a related, not the title, compound.
Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs
The crystal structures of diaryl ureas are often dominated by strong intermolecular hydrogen bonds involving the urea N-H donors and the carbonyl oxygen acceptor. iucr.org In this compound, both the urea oxygen and the two acetyl oxygens can act as hydrogen bond acceptors.
The most common motif in N,N'-disubstituted ureas is the formation of a one-dimensional "tape" or "ribbon" structure, where molecules are linked by pairs of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. acs.org These tapes then pack to form the three-dimensional crystal lattice, often stabilized by weaker C-H···O or π-π stacking interactions. rsc.org In the case of this compound, the acetyl groups provide additional sites for hydrogen bonding, potentially leading to more complex two- or three-dimensional networks. nih.gov
Table 4: Common Hydrogen Bonding Interactions in Diaryl Urea Crystal Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction |
|---|---|---|---|
| N-H | H | O=C (urea) | Strong intermolecular hydrogen bond forming tapes/ribbons. |
| N-H | H | O=C (acetyl) | Potential for linking adjacent tapes or forming more complex networks. |
This table summarizes the types of hydrogen bonds that are expected to stabilize the crystal structure of this compound based on analysis of related compounds.
Conformational Analysis of the Urea and Phenyl Moieties in the Crystalline State
The conformation of N,N'-disubstituted ureas is a key feature of their molecular structure. researchgate.netpnnl.govnih.gov In the solid state, the central urea moiety (-NH-CO-NH-) is typically planar or nearly planar to maximize π-conjugation. The substituents on the nitrogen atoms usually adopt a trans-trans conformation with respect to the carbonyl group.
The phenyl rings are generally twisted out of the plane of the urea group. For the analogous compound N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, the dihedral angle between the two phenyl rings is 11.6(2)°, and the urea moiety forms dihedral angles of 35.9(3)° and 29.2(2)° with the fluorophenyl and acetylphenyl rings, respectively. researchgate.netresearchgate.net A similar twisted conformation would be expected for this compound to minimize steric hindrance between the aromatic rings.
Table 5: Expected Conformational Parameters for this compound
| Structural Feature | Expected Conformation |
|---|---|
| Urea Moiety (N-C(O)-N) | Planar or near-planar |
| N-H Bond Orientation | trans-trans relative to the C=O group |
This table outlines the anticipated conformational characteristics of this compound in the solid state based on data from structurally related molecules.
Computational and Theoretical Investigations of Molecular and Electronic Structure
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. osti.gov It is a versatile method for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. researchgate.netarxiv.org
The first step in a computational study is typically geometry optimization, where the most stable, lowest-energy three-dimensional arrangement of atoms is determined. For a molecule like N,N'-Bis(p-acetylphenyl)urea, DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), would be employed to perform this optimization. nih.govphyschemres.org This process minimizes the forces on each atom, resulting in a predicted equilibrium structure. arxiv.org
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org
Global reactivity descriptors, derived from HOMO and LUMO energies, can also be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η)
These indices provide a quantitative measure of the molecule's stability and reactivity.
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net
Vibrational Frequencies: Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net For this compound, this would involve calculating the vibrational modes and their corresponding frequencies. The predicted spectrum is often scaled by an empirical factor to better match experimental data. In a study of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, a compound synthesized from chalcone (B49325) and urea (B33335), DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational frequencies, which showed a fair correlation with experimental FT-IR data. physchemres.org Key vibrational modes for this compound would include N-H stretching, C=O stretching of the urea and acetyl groups, and various aromatic ring vibrations.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning signals in experimental spectra. nih.gov Machine learning algorithms trained on DFT-calculated and experimental data are improving the accuracy of these predictions for small organic molecules. researchgate.net For this compound, predicted shifts would help in assigning the signals for the aromatic protons, the N-H protons, and the carbons of the acetyl and urea groups.
Quantum Chemical Topology and Intermolecular Interaction Analysis
While DFT focuses on the electronic structure of a single molecule, other methods are used to analyze how molecules interact with each other in the solid state, which is governed by noncovalent interactions.
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The surface is generated around a molecule, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are used to create a two-dimensional "fingerprint plot." This plot provides a quantitative summary of the different types of intermolecular contacts.
Although a specific Hirshfeld analysis for this compound is not available in the searched literature, a detailed study on the closely related N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea provides an excellent example of the insights this method offers. researchgate.net In its crystal structure, intermolecular N–H···O hydrogen bonds are crucial, linking molecules into networks. researchgate.netresearchgate.net The Hirshfeld analysis quantified the contribution of various interactions to the total surface area.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea researchgate.net Data presented for illustrative purposes from a closely related compound.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 36.5 |
| C···H/H···C | 24.7 |
| F···H/H···F | 13.3 |
| O···H/H···O | 24.7 |
| N···H/H···N | 2.3 |
| C···O/O···C | 1.7 |
| C···N/N···C | 1.5 |
A similar analysis for this compound would be expected to show significant contributions from H···H, C···H, and O···H contacts, with the strong N-H···O hydrogen bonds formed by the urea group being a dominant feature of its crystal packing. nih.gov
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule. acs.org It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
The MEP is invaluable for predicting how a molecule will interact with other species. dtic.mil
Red Regions (Negative MEP): These are sites for electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen.
Blue Regions (Positive MEP): These are sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms.
For this compound, an MEP analysis would predict strong negative potentials around the carbonyl oxygen atoms of both the urea and acetyl groups, making them primary hydrogen bond acceptors. acs.orgdtic.mil A positive potential would be expected around the N-H protons of the urea bridge, identifying them as strong hydrogen bond donors. dtic.mil This pattern of positive and negative potentials explains the tendency of urea derivatives to form strong, directional hydrogen bonds, which dictate their self-assembly and crystal structure. nih.gov
Theoretical Studies on Structure-Property Relationships Pertaining to Molecular Design
Theoretical studies that specifically detail the structure-property relationships for the molecular design of this compound are limited in the currently accessible scientific literature.
However, broader research into the structure-activity relationships (SAR) of substituted bisaryl ureas offers some context. A study investigating a series of bisaryl ureas as mitochondrial uncouplers included a compound with polar acetyl substituents (compound 8 in the study), which was identified as this compound. uts.edu.au This study noted that compounds with electron-withdrawing substituents generally showed activity, but the polar nature of the acetyl groups in this particular urea rendered it the least potent among the active compounds tested. uts.edu.au The research focused on the impact of lipophilic and electron-withdrawing groups on the activity of these ureas, suggesting that these properties are key drivers for the observed biological effects. uts.edu.auresearchgate.net While this provides a data point on its relative activity, the study does not provide an in-depth theoretical analysis of the electronic structure or specific molecular properties of this compound that would be pertinent to its molecular design.
Detailed computational analyses, such as Density Functional Theory (DFT) calculations to elucidate the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other quantum chemical parameters, have not been specifically reported for this compound. Such studies are crucial for establishing a quantitative understanding of its structure-property relationships and for guiding the rational design of new derivatives with enhanced properties. While these computational methods have been applied to other related urea and thiourea (B124793) derivatives, a specific theoretical investigation into this compound is not available in the reviewed literature.
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of N,N'-Bis(p-acetylphenyl)urea Formation
The synthesis of N,N'-disubstituted ureas, including this compound, can be achieved through several established synthetic routes. A common and efficient method involves the reaction of a primary amine with a carbonyl source.
One prevalent mechanism is the reaction of 4-aminoacetophenone with phosgene (B1210022) (COCl₂). This reaction proceeds through an isocyanate intermediate. Initially, the amine attacks the highly electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of a carbamoyl chloride. Subsequent elimination of hydrogen chloride (HCl) yields p-acetylphenyl isocyanate. This highly reactive isocyanate then readily reacts with a second molecule of 4-aminoacetophenone. The lone pair of the amino nitrogen attacks the electrophilic carbon of the isocyanate group, resulting in the formation of the stable this compound. Due to the toxicity of phosgene, safer alternatives like triphosgene (B27547) or 1,1'-carbonyldiimidazole (CDI) are often employed, which react via similar mechanistic pathways. mdpi.com
Another well-established approach utilizes phenyl carbamates as stable intermediates. google.com For instance, 4-aminoacetophenone can be reacted with phenyl chloroformate to produce phenyl N-(4-acetylphenyl)carbamate. google.com This carbamate can then be treated with another equivalent of 4-aminoacetophenone in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic acyl substitution, where the amino group displaces the phenoxide leaving group to form the desired urea (B33335) product in high yield. mdpi.comgoogle.com This method offers a milder and often more controlled alternative to the use of isocyanates. google.com
A general representation of the synthesis from a carbamate intermediate is shown below:
| Reactant 1 | Reactant 2 | Intermediate | Product |
| 4-Aminoacetophenone | Phenyl Chloroformate | Phenyl N-(4-acetylphenyl)carbamate | - |
| Phenyl N-(4-acetylphenyl)carbamate | 4-Aminoacetophenone | - | This compound |
Chemical Reactivity of the Urea Functionality
The urea moiety is a versatile functional group that acts as both a hydrogen bond donor and acceptor, a property that significantly influences its chemical reactivity. nih.gov
The nitrogen atoms of the urea group in this compound possess lone pairs of electrons and are nucleophilic, although their reactivity is somewhat attenuated by resonance with the adjacent carbonyl group. Nevertheless, they can undergo various functionalization reactions.
N-Alkylation and N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. This typically requires a strong base to deprotonate the nitrogen, forming a ureate anion, which then acts as a nucleophile. For instance, unsymmetrical N,N'-diarylureas can be regioselectively alkylated. acs.org The resulting N-alkylated ureas can then serve as substrates for further transformations, such as directed ortho-metalation, where a substituent is introduced onto the phenyl ring ortho to the alkylated nitrogen. acs.org
Reactions with Electrophiles: The nitrogen centers can react with various electrophiles. For example, they can be acylated using acyl chlorides or anhydrides, leading to the formation of N-acylurea derivatives. These reactions often require basic conditions to facilitate the nucleophilic attack.
The stability of the urea linkage is a critical factor in its application. Generally, diaryl ureas exhibit considerable stability under neutral conditions.
Hydrolysis: The hydrolysis of urea and its derivatives to the corresponding amines and carbon dioxide is typically very slow at neutral pH and ambient temperature. researchgate.net The process can be catalyzed by acids or bases, or by enzymes such as urease. nih.gov Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions can directly attack the carbonyl carbon. However, significant energy input (e.g., high temperatures) is often required for the chemical hydrolysis of diaryl ureas. researchgate.netresearchgate.net
Thermal Decomposition: When heated, this compound, like other ureas, can undergo thermal decomposition. The specific decomposition pathway and products depend on the temperature and conditions. A common pathway for ureas involves the elimination of ammonia to form isocyanates, which can then react further. researchgate.net For this compound, heating could potentially lead to the formation of p-acetylphenyl isocyanate and 4-aminoacetophenone. At higher temperatures, further decomposition can lead to the formation of biurets and other condensation products. researchgate.net
| Condition | Reactivity | Potential Products |
| Acidic/Basic Hydrolysis | Slow, requires heat | 4-Aminoacetophenone, Carbon Dioxide |
| Thermal Decomposition | Temperature-dependent | p-Acetylphenyl isocyanate, 4-Aminoacetophenone, Biuret derivatives |
Transformations of the p-Acetylphenyl Moieties
The two p-acetylphenyl groups offer additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.
The acetyl group's carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, enabling a variety of classical carbonyl reactions.
Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles. For example, it can react with amines or hydrazines to form imines or hydrazones, respectively. Aldol-type condensation reactions are also possible, where the enolate generated from the acetyl group reacts with an aldehyde or ketone. For instance, condensation with aldehydes can occur in the presence of an acid or base catalyst. google.com
Reduction: The acetyl group can be reduced to an ethyl group or a secondary alcohol.
Reduction to Alcohol: Using reducing agents like sodium borohydride (NaBH₄), the carbonyl is converted to a secondary alcohol, yielding N,N'-bis(p-(1-hydroxyethyl)phenyl)urea.
Reduction to Alkane: More vigorous reduction methods, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction, can completely reduce the carbonyl to a methylene group, affording N,N'-bis(p-ethylphenyl)urea.
Oxidation: The methyl group of the acetyl moiety can be oxidized. For example, using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification, would likely oxidize the acetyl group to a carboxylic acid, forming N,N'-bis(p-carboxyphenyl)urea.
The phenyl rings of this compound are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction type for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on each ring: the urea linkage (-NH-CO-NH-R) and the acetyl group (-COCH₃).
Directing Effects: The urea linkage, specifically the nitrogen atom attached to the ring, is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen that can be delocalized into the ring through resonance. Conversely, the acetyl group is a deactivating group and a meta-director because its carbonyl group withdraws electron density from the ring via resonance.
Regioselectivity: Since the two groups are para to each other, their directing effects are on the same positions. The powerful ortho-directing effect of the activating amino-type substituent (part of the urea bridge) will dominate the meta-directing effect of the deactivating acetyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the urea nitrogen (and meta to the acetyl group).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid (-SO₃H) group.
Friedel-Crafts Reactions: While the presence of the deactivating acetyl group makes Friedel-Crafts alkylation and acylation challenging, these reactions might still be possible under forcing conditions, with substitution occurring at the activated positions. wikipedia.org
Derivatization to Access Diverse Analogs
The molecular framework of this compound serves as a versatile scaffold for the generation of a diverse library of analog compounds. The presence of two reactive acetyl groups provides strategic points for chemical modification, enabling the synthesis of novel derivatives with potentially varied chemical and physical properties. A primary pathway for derivatization involves a two-step reaction sequence: the formation of bis-chalcone intermediates, followed by cyclization to yield bis-pyrazoline analogs.
The initial derivatization step typically involves the base-catalyzed Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes. In this reaction, the acetyl groups of the parent urea compound act as the ketone component. The reaction proceeds through the formation of an enolate ion in the presence of a base, such as sodium hydroxide or potassium hydroxide, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone functionality characteristic of chalcones. Given that this compound possesses two acetyl groups, this reaction can be performed with two equivalents of an aromatic aldehyde to produce symmetrical bis-chalcone derivatives.
Following the synthesis of the bis-chalcone intermediates, a further derivatization can be achieved through cyclization reactions to form bis-pyrazoline analogs. This is commonly accomplished by reacting the bis-chalcone with hydrazine hydrate, often in the presence of an acid catalyst like acetic acid or formic acid. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated carbonyl system, followed by an intramolecular cyclization and subsequent dehydration to yield the stable five-membered pyrazoline ring. The use of substituted hydrazines can also lead to the formation of N-substituted pyrazoline derivatives.
This synthetic strategy allows for the introduction of a wide range of substituents on the periphery of the this compound core structure, originating from the diversity of commercially available aromatic aldehydes and hydrazines. The resulting library of bis-pyrazoline analogs can be further studied for their unique chemical properties.
Table 1: Potential Bis-Chalcone and Bis-Pyrazoline Analogs Derived from this compound
| Starting Material | Reagent | Intermediate/Product |
| This compound | Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde) | Symmetrical Bis-Chalcone Analog |
| Symmetrical Bis-Chalcone Analog | Hydrazine Hydrate | Symmetrical Bis-Pyrazoline Analog |
| Symmetrical Bis-Chalcone Analog | Phenylhydrazine | Symmetrical N-Phenyl-Bis-Pyrazoline Analog |
Detailed research findings have demonstrated the successful synthesis of various bis-chalcones from precursors containing two acetyl groups and their subsequent conversion to bis-pyrazolines. For instance, the reaction of terephthalaldehyde with 3-acetyl-2,5-dimethylthiophene produces a bis-chalcone, which can then be cyclized with reagents like thiosemicarbazide or phenylhydrazine to yield the corresponding bis-pyrazoline or bis-pyrazole derivatives nih.gov. Similarly, novel 1,4-phenylene-bis-N-acetyl- and bis-N-phenylpyrazoline derivatives have been synthesized from bis-chalcone precursors through the addition of hydrazine hydrate and phenylhydrazine, respectively researchgate.net. The general methodology involves refluxing the bis-chalcone with hydrazine hydrate in a suitable solvent such as acetic acid or ethanol researchgate.netnih.gov. These established procedures provide a solid foundation for the derivatization of this compound to access a wide array of novel analogs.
Advanced Materials Design and Supramolecular Chemistry
Supramolecular Self-Assembly and Non-Covalent Interactions
The foundation of N,N'-Bis(p-acetylphenyl)urea's utility in supramolecular chemistry lies in its capacity for predictable self-assembly into larger, well-defined structures through a network of non-covalent interactions. The urea (B33335) functional group is a particularly robust and directional motif for building such assemblies.
Design Principles for Hydrogen Bonding-Driven Architectures
The urea group is a powerful and highly directional hydrogen-bonding unit, capable of acting as both a dual hydrogen bond donor (through the N-H protons) and a dual hydrogen bond acceptor (through the carbonyl oxygen). This functionality is the primary driver for the self-assembly of many diaryl ureas. In the solid state and in non-polar solvents, N,N'-disubstituted ureas typically form one-dimensional, tape-like structures through a bifurcated N-H···O hydrogen bonding pattern. This recurring motif, often referred to as the α-network, is a common feature in the crystal structures of diaryl ureas.
For this compound, the key design principles for its self-assembly would be centered around this primary hydrogen-bonding interaction. The two N-H groups of the urea core are expected to form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This interaction is highly specific and directional, leading to the formation of linear chains or tapes. These tapes can then further associate through weaker interactions, such as van der Waals forces and potential π-π stacking of the phenyl rings, to create higher-order structures. The presence of the acetyl groups at the para positions of the phenyl rings could introduce additional, weaker C-H···O interactions, further stabilizing the crystal packing or aggregated state. However, in diaryl ureas with electron-withdrawing groups, the typical N-H···O urea tape can sometimes be disrupted in favor of other hydrogen bonding patterns if stronger acceptor sites are available. researchgate.net
Molecular Recognition Phenomena, Including Neutral Molecule Complexation
The urea moiety is not only a key element for self-assembly but also an effective binding site for various guest molecules, particularly anions and neutral species capable of accepting hydrogen bonds. The two N-H groups can form a "binding pocket" that is complementary in size and electronic character to various substrates.
While specific studies on this compound are not prevalent, the broader class of bis(urea) compounds has been shown to be effective in molecular recognition. For example, crown ether-functionalized bis(urea) gelators can experience a gel-sol transition based on specific molecular recognition events. nih.gov These events include the binding of potassium ions within the crown ether, the complexation of secondary ammonium (B1175870) ions (pseudorotaxane formation), and the binding of chloride anions to the urea units. nih.govmdpi.com This demonstrates that the urea group can act as a recognition site, and its binding activity can be coupled to a macroscopic change in material properties.
The acetyl groups on this compound could also participate in recognition events, potentially binding to metal ions or other Lewis acidic species. The combination of the urea and acetyl functionalities offers multiple potential sites for guest interaction, making this molecule a candidate for the design of chemosensors or molecular receptors.
Utility in Low-Molecular-Weight Gelator (LMWG) Systems
Low-molecular-weight gelators are small molecules that can self-assemble in a solvent to create a three-dimensional network, immobilizing the solvent and forming a gel. Bis-urea compounds are a well-established class of LMWGs due to their strong and directional hydrogen bonding capabilities, which favor the formation of elongated, fibrous structures.
Formation Mechanisms of Entangled Fibrous Networks in Gelation
The gelation process for bis-urea LMWGs is a hierarchical self-assembly phenomenon. The process begins with the formation of the primary 1D hydrogen-bonded tapes as described above. These tapes or protofilaments then grow in length and subsequently associate or bundle together to form thicker fibers. researchgate.net As these fibers continue to grow and branch, they eventually entangle, creating a self-assembled fibrillar network (SAFIN) that permeates the solvent. The solvent becomes trapped within the pores of this network through surface tension and capillary forces, resulting in the formation of a macroscopic gel.
Stimuli-Responsive Gel-Sol Transitions (e.g., Photo-Switching)
A key feature of supramolecular gels is their potential for stimuli-responsiveness. Because the network is held together by reversible non-covalent bonds, external stimuli can be used to disrupt or restore the network, leading to a reversible gel-to-sol transition.
Photo-Switching: While this compound itself is not inherently photo-responsive, the principle has been demonstrated in other bis-urea systems. For instance, incorporating a photo-isomerizable unit, such as an overcrowded alkene, between the urea groups allows for light-induced control over the gel state. cnrs.fr Irradiation can trigger a trans-to-cis isomerization, which changes the molecular geometry and can disrupt the hydrogen-bonding network necessary for gelation, causing a transition to the sol phase. cnrs.fr This process can often be reversed with a different wavelength of light. cnrs.fr
Chemical Stimuli: The gel network of bis-urea compounds can be sensitive to chemical inputs. The addition of certain anions, such as fluoride (B91410) or chloride, can disrupt the urea-urea hydrogen bonds by competing for the N-H donors, leading to gel dissolution. nih.govmdpi.com Similarly, adding salts can either strengthen or weaken the gel network depending on the nature of the ions. mdpi.comchemeo.com For this compound, the terminal acetyl groups could potentially act as binding sites for metal ions, which could also be used as a stimulus to modulate the gel properties.
Table 1: Examples of Stimuli-Responsive Behavior in Bis-Urea Systems
| Stimulus Type | Mechanism | Effect on Gel | Reference |
| Light (UV/Vis) | trans-cis Isomerization of a central photoswitch | Gel-Sol Transition | cnrs.fr |
| Anions (e.g., Cl⁻) | Competitive hydrogen bonding with urea N-H groups | Gel-Sol Transition | nih.govmdpi.com |
| Cations (e.g., K⁺) | Binding to appended recognition sites (e.g., crown ethers) | Gel-Sol Transition | nih.gov |
| Salts (various) | Alteration of non-bonding interactions and solvency | Gel strengthening or collapse | mdpi.comchemeo.com |
Applications in Polymer Chemistry (e.g., as monomers or building blocks for specialized polymers)
Beyond supramolecular chemistry, the structure of this compound lends itself to applications in polymer chemistry, either as a monomer or as a supramolecular cross-linking agent.
The presence of two acetyl groups makes this compound a potential di-ketone monomer. These ketone functionalities can undergo various condensation reactions to form polymer chains. For instance, they could react with dihydrazides to form polyhydrazones or undergo reactions to create heterocyclic polymer backbones.
More directly, the urea functionality itself can be considered a building block for non-isocyanate polyureas. Traditional polyurethane and polyurea synthesis often involves the use of highly reactive and hazardous isocyanates. rsc.org Recent research has focused on developing safer, non-isocyanate routes. One such method involves the solvent-free melt polycondensation of urea with diamines. rsc.org In this context, a molecule like this compound could be chemically modified, for example by reducing the acetyl groups to amino groups, to create a novel diamine monomer. This resulting diamine, containing a central urea core, could then be polymerized with other monomers like dicarboxylic acids to form polyamides or with other partners to create specialized polymers where the inherent hydrogen-bonding capability of the urea group is pre-incorporated into the polymer backbone. Such polymers would be expected to exhibit enhanced thermal stability and mechanical properties due to the presence of strong intermolecular hydrogen bonds.
Table 2: Potential Roles of this compound in Polymer Synthesis
| Role | Reactive Groups | Potential Polymer Type | Key Feature |
| Di-ketone Monomer | Acetyl groups (-COCH₃) | Polyhydrazones, Polyimines, Heterocyclic Polymers | Formation of covalent polymer backbone via condensation reactions. |
| Precursor to Diamine Monomer | Acetyl groups (after reduction to -CH₂NH₂) | Polyamides, Polyimides | Incorporation of a urea moiety directly into the polymer backbone for enhanced hydrogen bonding. |
| Supramolecular Cross-linker | Urea group (N-H···O) | Physically cross-linked elastomers or thermoplastics | Use of reversible hydrogen bonds to connect polymer chains, creating self-healing or reprocessable materials. |
Synthesis and Investigation of N,n Bis P Acetylphenyl Urea Derivatives and Analogs
Systematic Structural Modifications of the Acetylphenyl Units
The N,N'-Bis(p-acetylphenyl)urea molecule offers several sites for systematic structural modification on its two acetylphenyl units. These modifications can be strategically implemented to alter the molecule's electronic properties, solubility, and steric profile. Most N,N'-diarylureas are designed with different aromatic or heterocyclic rings and are often substituted with various electron-donating or electron-withdrawing groups. nih.gov
Common modifications can be categorized as follows:
Alteration of the Acetyl Group: The acetyl moiety (–COCH₃) itself can be chemically transformed. For instance, it can be reduced to an ethyl group or a secondary alcohol, oxidized to a carboxylic acid, or serve as a handle for condensation reactions to form larger structures like imines or chalcones.
Substitution on the Phenyl Ring: Additional functional groups can be introduced onto the aromatic rings. The choice of substituent allows for precise tuning of the molecule's properties. For example, introducing electron-withdrawing groups (EWGs) like nitro (–NO₂) or trifluoromethyl (–CF₃) would increase the acidity of the urea (B33335) N-H protons. nih.gov Conversely, adding electron-donating groups (EDGs) like methoxy (B1213986) (–OCH₃) or alkyl groups would have the opposite effect. Halogen atoms (F, Cl, Br) can be introduced to modify both electronic properties and intermolecular interactions like halogen bonding.
These modifications are typically achieved through multi-step syntheses, starting with appropriately substituted anilines which are then reacted with phosgene (B1210022) or a phosgene equivalent to form the central urea linkage. mdpi.comnih.gov
| Derivative Name | Modification | Predicted Effect |
|---|---|---|
| N,N'-Bis(m-acetylphenyl)urea | Acetyl group moved to meta-position | Alters molecular symmetry and hydrogen bonding patterns. |
| N,N'-Bis(4-acetyl-2-methylphenyl)urea | Methyl group added at ortho-position | Introduces steric hindrance, potentially forcing a twisted conformation. |
| N,N'-Bis(4-acetyl-3-nitrophenyl)urea | Nitro group (EWG) added at meta-position | Increases acidity of N-H protons; alters electronic distribution. |
| N,N'-Bis(4-ethoxycarbonylphenyl)urea | Acetyl group replaced by an ester | Changes hydrogen bond accepting capability and solubility. |
Chemical Variations within the Urea Linkage
The urea linkage (–NH–C(O)–NH–) is a robust and versatile functional group, but it can also be modified to create analogs with distinct properties. nih.gov These variations primarily involve N-substitution or replacement of the carbonyl oxygen.
N-Alkylation or N-Arylation: One or both of the hydrogen atoms on the urea nitrogens can be replaced with alkyl or aryl groups, leading to tri- or tetra-substituted ureas. N-alkylation can be achieved by reacting the parent urea with an alkylating agent in the presence of a solid base and a phase-transfer catalyst. google.comgoogle.com Such modifications have profound structural consequences; for example, replacing an N-H proton with an N-alkyl group removes a hydrogen bond donor site, which fundamentally alters the supramolecular assembly properties of the molecule. mdpi.com The classical Biginelli reaction has been successfully extended to include N-substituted ureas for the synthesis of various heterocyclic compounds. organic-chemistry.org
Isosteric Replacement of the Carbonyl Group: The carbonyl oxygen of the urea can be replaced with other atoms or groups to form isosteric analogs, most commonly thioureas and guanidines. georganics.sk
Thiourea (B124793) Analogs: Replacing the oxygen atom with a sulfur atom yields the corresponding thiourea, N,N'-Bis(p-acetylphenyl)thiourea. Thioureas are readily synthesized by reacting the parent amines (p-aminoacetophenone) with thiophosgene (B130339) or, more commonly, by the reaction of an amine with an isothiocyanate. beilstein-journals.orgresearchgate.net The change from oxygen to sulfur alters the electronic character and hydrogen bonding capabilities of the linkage; the C=S bond is a weaker hydrogen bond acceptor than the C=O bond, while the N-H protons become more acidic. nih.gov
Guanidine (B92328) Analogs: Replacing the C=O group with a C=NR group yields a guanidine derivative. Guanidines are strong bases and their derivatives are often synthesized by reacting an amine with a carbodiimide (B86325) or another guanylating agent. beilstein-journals.orgkent.ac.uk The resulting guanidinium (B1211019) core has significantly different electronic and geometric properties compared to the parent urea.
| Derivative Type | Structure of Linkage | Key Synthetic Precursor | Notable Property Change |
|---|---|---|---|
| N-Methyl Urea Derivative | –N(CH₃)–C(O)–NH– | N-methyl-p-aminoacetophenone | Loss of one H-bond donor site; altered conformation. |
| Thiourea Analog | –NH–C(S)–NH– | p-acetylphenyl isothiocyanate | Increased N-H acidity; weaker H-bond acceptor. nih.gov |
| Guanidine Analog | –NH–C(NR)–NH– | Carbodiimide | Increased basicity; different geometry and H-bonding. beilstein-journals.org |
Comparative Studies of Structure-Reactivity and Structure-Supramolecular Property Relationships
The relationship between a molecule's structure and its resulting properties is a cornerstone of chemical science. For N,N'-diarylureas, modifications to either the aryl units or the urea linkage lead to predictable and tunable changes in both chemical reactivity and supramolecular behavior.
Structure-Supramolecular Property Relationships: The defining characteristic of N,N'-disubstituted ureas is their ability to form strong, directional N-H···O=C hydrogen bonds. This interaction typically leads to the formation of linear, one-dimensional chains or "tapes" in the solid state, a motif often referred to as an α-network. researchgate.net However, the presence of additional hydrogen bond acceptor groups can compete with the urea carbonyl, leading to more complex and varied supramolecular structures. researchgate.net
In this compound, the carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor. This introduces competition with the urea carbonyl oxygen, potentially disrupting the typical urea tape motif in favor of other hydrogen-bonded networks. The introduction of substituents on the phenyl rings further modulates these interactions. Electron-withdrawing groups enhance the hydrogen bond donating capacity of the N-H protons, leading to stronger interactions. researchgate.net Conversely, bulky substituents can sterically hinder the formation of planar tape structures, forcing the molecule to adopt a twisted conformation. acs.org Replacing the urea with a thiourea changes the hydrogen bond vectors and strengths, often leading to different packing arrangements in the crystal lattice. nih.gov
Structure-Reactivity Relationships: The chemical reactivity of this compound and its derivatives is directly linked to their electronic structure.
Acidity of N-H Protons: As mentioned, EWGs on the phenyl rings increase the acidity of the urea N-H protons. This enhanced acidity can make the molecule a more effective hydrogen bond donor catalyst in certain organic reactions. nih.gov
Reactivity of the Acetyl Group: The electrophilicity of the acetyl carbonyl carbon is influenced by substituents on the phenyl ring. EDGs would make the carbon less reactive towards nucleophiles, while EWGs would make it more reactive.
Redox Properties: The introduction of redox-active moieties or linking the urea to fragments like sterically hindered phenols can create hybrid molecules that switch from being antioxidants to generating reactive oxygen species (ROS) under specific conditions, a property explored in the design of anticancer agents. mdpi.com The diaryl urea moiety itself is a key pharmacophore in many kinase inhibitors, where its binding affinity is tuned by the substituents on the aryl rings. mdpi.com
Exploration of Hybrid Structures Incorporating this compound Moieties
The defined geometry and robust hydrogen-bonding capability of the N,N'-diarylurea motif make it an excellent building block for the construction of larger, functional supramolecular systems and hybrid molecules.
Macrocycles: Urea linkages are frequently incorporated into macrocyclic structures. researchgate.net The synthesis of such molecules can be achieved by reacting a diamine with a diisocyanate under conditions that favor cyclization. The resulting macrocycles can act as hosts for guest molecules, with the urea N-H groups providing binding sites for anionic or neutral species. researchgate.netmdpi.com The rigid nature of the diarylurea unit can impart a well-defined shape to the macrocycle, creating a pre-organized cavity for molecular recognition.
Polymers and Supramolecular Polymers: The ability of ureas to form strong, linear hydrogen-bonded arrays allows them to act as monomers for the formation of supramamolecular polymers. nih.gov These materials are held together by non-covalent forces, giving them unique properties such as self-healing and responsiveness to stimuli like temperature or solvents. This compound, with its two acetyl groups, could also potentially be used as a monomer in traditional polymerization reactions (e.g., after conversion to a diol or diamine) to create covalent polymers where the diarylurea unit is part of the backbone, influencing the polymer's secondary structure through intramolecular hydrogen bonding. Furthermore, diarylurea motifs have been used as supramolecular force transducers, where the hydrogen-bonded network enhances the activation of mechanophores within a material. researchgate.net
Hybrid Molecules and Conjugates: The diarylurea scaffold is a common feature in many biologically active compounds. nih.govnih.gov There is significant research into creating hybrid structures where a diarylurea moiety is covalently linked to another pharmacophore, such as a quinoxalinone or a sterically hindered phenol, to create multi-target agents or compounds with novel mechanisms of action. nih.govmdpi.com The this compound structure could serve as a symmetrical core for the attachment of two equivalents of another functional molecule via reactions at the acetyl groups.
Q & A
Q. How do researchers analyze hydrogen-bonding networks in this compound crystals, and what insights do they provide?
- Methodological Answer : X-ray diffraction data (collected at 100 K) are refined via SHELXL to map H-bond distances (N–H···O, ~2.8–3.0 Å) and angles. Topology analysis (e.g., using Mercury software) classifies networks (e.g., 2D sheets vs. 3D frameworks), informing solubility and mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
